molecular formula C15H15NO3 B3054737 Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- CAS No. 61736-66-1

Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-

Cat. No.: B3054737
CAS No.: 61736-66-1
M. Wt: 257.28 g/mol
InChI Key: FJXUKRVJUXWDFP-UHFFFAOYSA-N
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Description

Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- is a diaryl ketone featuring two distinct aromatic substituents: a 2-aminophenyl group and a 2,4-dimethoxyphenyl group.

Key structural features influencing its reactivity and bioactivity include:

  • Methoxy groups (2,4-dimethoxyphenyl): Improves lipophilicity and metabolic stability, commonly associated with kinase and phosphatase inhibition .

Properties

IUPAC Name

(2-aminophenyl)-(2,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXUKRVJUXWDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486388
Record name Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61736-66-1
Record name Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- typically involves the reaction of 2-aminophenyl ketoximes with enolisable ketones under specific conditions. One common method includes the use of a multifunctional heterogeneous catalyst such as Ru-grafted hydrotalcite (Ru/HT) to facilitate the reaction . Another method involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as the solvent and lutidine and TBTU as coupling agents .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing similar reaction conditions as those in laboratory settings but scaled up to meet industrial demands. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted benzophenones, depending on the specific reaction and conditions employed .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Compound Name Structure Key Features Biological Activity Yield/Activity Data Reference
(2,4-Dimethoxyphenyl)(2-fluorophenyl)methanone (1v) Diaryl ketone with 2-fluoro and 2,4-dimethoxy groups SHP2 inhibition 50.08% enzyme inhibition at 20 μg/mL IC₅₀ not reported
(2-Amino-4-phenylthiazol-5-yl)(2,4-dimethoxyphenyl)methanone Thiazole core with amino and dimethoxy groups Intermediate for kinase inhibitors Used in compound 53 synthesis 34% yield
(2,4-Dimethoxyphenyl)(phenyl)methanone (16a) Simple diaryl ketone Xanthone synthesis precursor N/A 85% yield
(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-dimethoxyphenyl)methanone (222) Benzofuran core with amino and dimethoxy groups Tyrosinase targeting Synthetic melanogenesis inhibitor 79% yield
(4-Methoxyphenyl)(phenyl)methanone (1l) Diaryl ketone with single methoxy group SHP2 inhibition 53.90% enzyme inhibition at 20 μg/mL IC₅₀ not reported

Physicochemical Properties

  • Solubility: The 2-aminophenyl group enhances aqueous solubility compared to non-amino analogs (e.g., compound 16a) .
  • Lipophilicity : The 2,4-dimethoxyphenyl group increases logP values, favoring membrane permeability (e.g., compound 1v has higher lipophilicity than 1l ) .

Selectivity and SAR Insights

  • Amino Group Impact: The 2-aminophenyl moiety may confer unique selectivity profiles. For example, compound 222 (benzofuran derivative) targets tyrosinase, while non-amino analogs (e.g., 1v) focus on SHP2 .
  • Methoxy Positioning : 2,4-Dimethoxy substitution optimizes steric and electronic effects for target engagement, as seen in SHP2 inhibitors and xanthone precursors .

Biological Activity

Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- features an aromatic structure with an amino group and two methoxy substituents on phenyl rings. Its molecular formula is C16_{16}H17_{17}N1_{1}O3_{3} with a molecular weight of approximately 273.31 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activities.

The biological activity of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals. This activity is primarily due to the ability of the amino group to donate hydrogen atoms to reactive species.
  • Anti-inflammatory Effects : Studies suggest that the compound may inhibit inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation.
  • Anticancer Properties : Preliminary research indicates that Methanone may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of signaling pathways related to cancer progression .

Antimicrobial Activity

Methanone has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research indicates:

  • Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 μg/mL to 32 μg/mL depending on the strain tested .
  • Fungal Activity : It has demonstrated antifungal activity against Candida species, with MIC values indicating its potential as an antifungal agent.

Antioxidant Activity

In DPPH assays, Methanone exhibited a high capacity for scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(2-Aminophenyl)(3,4-dimethoxyphenyl)methanoneContains an amino group on a different positionMay exhibit distinct biological activities
(4-Aminophenyl)(3,4-dimethoxyphenyl)methanoneLacks methoxy groups; simpler structureFocused more on traditional applications
(3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanoneMethyl substitution on the phenyl ringAltered electronic properties influencing reactivity

This table illustrates how variations in substitution patterns can significantly affect the biological activity and chemical reactivity of similar compounds.

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study demonstrated that Methanone induced apoptosis in human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50_{50} values ranging from 5 to 20 µM over 48 hours of exposure. The mechanism involved G2/M cell cycle arrest and activation of apoptotic pathways .
  • Antioxidant Efficacy Assessment : In a comparative antioxidant study using DPPH radical scavenging assays, Methanone showed a higher potency than several known antioxidants, suggesting its potential utility in formulations aimed at reducing oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
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Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-

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